2-Hexyl-3-methylmaleic Anhydride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-3-methylmaleic Anhydride-d3 is a deuterated analog of 2-Hexyl-3-methylmaleic Anhydride. This compound is labeled with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C11H13D3O3, and it has a molecular weight of 199.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-methylmaleic Anhydride-d3 typically involves the deuteration of 2-Hexyl-3-methylmaleic Anhydride. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions and chemical synthesis using deuterated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the deuterated compound. The production methods are optimized to minimize the loss of deuterium and to ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-methylmaleic Anhydride-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
2-Hexyl-3-methylmaleic Anhydride-d3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: It is used in metabolic studies to trace the pathways of biochemical reactions in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Hexyl-3-methylmaleic Anhydride-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a tracer to study metabolic pathways and enzyme activities. The deuterium atoms in the compound provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to track the movement and transformation of the compound within the system .
Comparison with Similar Compounds
2-Hexyl-3-methylmaleic Anhydride-d3 can be compared with other similar compounds, such as:
2-Hexyl-3-methylmaleic Anhydride: The non-deuterated analog of this compound. It has similar chemical properties but lacks the unique isotopic signature provided by deuterium.
2-Hexylmaleic Anhydride: A related compound with a similar structure but without the methyl group at the 3-position.
3-Methylmaleic Anhydride: A related compound with a similar structure but without the hexyl group at the 2-position .
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, particularly in NMR spectroscopy and metabolic studies.
Properties
CAS No. |
1346598-99-9 |
---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
199.264 |
IUPAC Name |
3-hexyl-4-(trideuteriomethyl)furan-2,5-dione |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-7-9-8(2)10(12)14-11(9)13/h3-7H2,1-2H3/i2D3 |
InChI Key |
SAYHBWSPMUSNEJ-BMSJAHLVSA-N |
SMILES |
CCCCCCC1=C(C(=O)OC1=O)C |
Synonyms |
3-Hexyl-4-(methyl-d3)-2,5-furandione; Hexyl(methyl-d3)maleic Anhydride; 3-Hexyl-4-(methyl-d3)furan-2,5-dione; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.